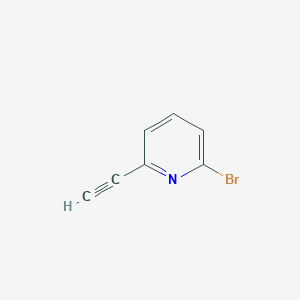

2-Bromo-6-ethynylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-ethynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c1-2-6-4-3-5-7(8)9-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUJEEUTQKDBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514226 | |

| Record name | 2-Bromo-6-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445468-63-3 | |

| Record name | 2-Bromo-6-ethynylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-Bromo-6-ethynylpyridine: A Keystone Building Block for Advanced Research

Foreword: The Strategic Importance of 2-Bromo-6-ethynylpyridine

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic value of a molecule is often defined by its versatility. This compound stands out as a quintessential example of such a strategic building block. Possessing two distinct and orthogonally reactive functional groups—a nucleophilic-substitution-ready bromine atom and a versatile terminal alkyne—this heterocyclic compound offers a gateway to a vast chemical space. The pyridine core itself is a privileged scaffold, frequently found in FDA-approved drugs, making its derivatives of immediate interest to medicinal chemists.[1] This guide provides an in-depth, experience-driven exploration of the synthesis and detailed characterization of this compound, designed for researchers and drug development professionals seeking to leverage its synthetic potential.

Part 1: The Synthetic Blueprint - A Sonogashira-Centric Approach

The most reliable and widely adopted method for forging the C(sp²)-C(sp) bond required for this compound is the Sonogashira cross-coupling reaction.[2][3][4][5][6] This palladium- and copper-cocatalyzed reaction provides a direct and efficient pathway from commercially available 2,6-dibromopyridine.

The Foundational Logic: Why Sonogashira?

The Sonogashira coupling is the reaction of choice for several compelling reasons:

-

Mild Conditions : The reaction can be carried out under relatively mild conditions, often at or slightly above room temperature, which preserves sensitive functional groups.[1][2]

-

High Yields : When optimized, this protocol consistently delivers the desired product in good to excellent yields.

-

Functional Group Tolerance : The catalytic system is tolerant of a wide range of functional groups, a critical feature for multi-step syntheses.[1]

-

Selectivity : The higher reactivity of aryl bromides over aryl chlorides in Sonogashira couplings allows for the selective mono-alkynylation of 2,6-dibromopyridine.[2] While di-alkynylation is possible, controlling the stoichiometry of the alkyne source allows for the isolation of the mono-substituted product.

The Core Mechanism: A Tale of Two Catalytic Cycles

Understanding the mechanism is paramount to troubleshooting and optimizing the synthesis. The Sonogashira reaction elegantly proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

-

The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 2,6-dibromopyridine, forming a Pd(II) complex.

-

The Copper Cycle : Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[2][7] This step is crucial as it activates the alkyne.

-

Transmetalation : The key step is the transmetalation, where the acetylide group is transferred from the copper acetylide to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[3][7]

-

Reductive Elimination : The newly formed palladium complex then undergoes reductive elimination, releasing the final product (this compound) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: From Benchtop to Product

This protocol details the synthesis via mono-Sonogashira coupling of 2,6-dibromopyridine with trimethylsilylacetylene (TMSA), followed by in-situ deprotection. The use of TMSA is a field-proven technique to prevent the undesired homocoupling of acetylene (Glaser coupling).[4]

Step 1: Mono-Sonogashira Coupling Step 2: TMS Deprotection

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 2,6-Dibromopyridine | 236.90 | 10.0 | 1.0 |

| Trimethylsilylacetylene | 98.22 | 11.0 | 1.1 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.3 | 0.03 |

| Copper(I) Iodide (CuI) | 190.45 | 0.6 | 0.06 |

| Triethylamine (Et₃N) | 101.19 | 30.0 | 3.0 |

| Tetrahydrofuran (THF) | - | 50 mL | - |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 1.5 |

| Methanol (MeOH) | - | 25 mL | - |

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (2.37 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (210 mg, 0.3 mmol), and copper(I) iodide (114 mg, 0.6 mmol).

-

Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (50 mL) and triethylamine (4.2 mL, 30.0 mmol). Stir the mixture to obtain a suspension.

-

Alkyne Addition: Add trimethylsilylacetylene (1.55 mL, 11.0 mmol) dropwise via syringe at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Deprotection: Once the coupling is complete, add methanol (25 mL) followed by potassium carbonate (2.07 g, 15.0 mmol) to the reaction mixture. Stir at room temperature for an additional 1-2 hours to effect the deprotection of the silyl group.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Part 2: Definitive Characterization of the Final Product

Rigorous characterization is non-negotiable for confirming the identity and purity of the synthesized compound. The following data are representative of pure this compound.

| Property | Description |

| Chemical Formula | C₇H₄BrN[8][9] |

| Molecular Weight | 182.02 g/mol [8][9] |

| Appearance | Off-white to light yellow solid |

| Storage | Store in a dry, sealed place, preferably at 4°C under an inert atmosphere to prevent degradation.[8][9] |

Spectroscopic Validation

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Solvent: CDCl₃

-

Expected Peaks:

-

δ ~7.60-7.70 ppm (t, 1H, Pyridine H-4)

-

δ ~7.45-7.55 ppm (d, 1H, Pyridine H-3 or H-5)

-

δ ~7.35-7.45 ppm (d, 1H, Pyridine H-5 or H-3)

-

δ ~3.15 ppm (s, 1H, Acetylenic C-H)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Solvent: CDCl₃

-

Expected Peaks:

-

δ ~142.5 ppm (C-Br)

-

δ ~140.0 ppm (C-ethynyl)

-

δ ~139.5 ppm (Pyridine CH)

-

δ ~129.0 ppm (Pyridine CH)

-

δ ~125.0 ppm (Pyridine CH)

-

δ ~82.0 ppm (Alkyne quat. C)

-

δ ~80.0 ppm (Alkyne CH)

-

Mass Spectrometry (MS):

-

Expected m/z: The mass spectrum will show a characteristic isotopic pattern for the bromine atom, with two major peaks of nearly equal intensity at m/z 181 and 183, corresponding to the [M]⁺ and [M+2]⁺ ions containing ⁷⁹Br and ⁸¹Br, respectively.

IR (Infrared) Spectroscopy:

-

Characteristic Absorptions:

-

~3300 cm⁻¹ (strong, sharp): C-H stretch of the terminal alkyne.

-

~2100 cm⁻¹ (weak to medium, sharp): C≡C triple bond stretch.

-

Part 3: Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

2,6-Dibromopyridine: Toxic and an irritant.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Copper(I) Iodide: Harmful if swallowed or inhaled.

-

Triethylamine: Flammable and corrosive.

-

This compound: Assumed to be hazardous; handle with caution. Refer to the Material Safety Data Sheet (MSDS) for detailed hazard information.[8]

Conclusion

The synthesis of this compound via Sonogashira coupling is a robust and reproducible method, providing access to a highly valuable and versatile building block. The detailed mechanistic understanding and the comprehensive protocol provided herein serve as a self-validating system for researchers. By following this guide, scientists and drug development professionals can confidently produce and characterize this key intermediate, unlocking its potential for creating novel molecular architectures with significant applications in medicine and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CAS 445468-63-3 | this compound - Synblock [synblock.com]

- 9. chemscene.com [chemscene.com]

A Technical Guide to 2-Bromo-6-ethynylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

2-Bromo-6-ethynylpyridine is a versatile heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a pyridine core, a reactive bromo substituent, and a terminal alkyne, provides a powerful platform for the synthesis of complex molecular architectures. The strategic positioning of these functional groups allows for a range of selective chemical transformations, making it an invaluable intermediate for the construction of novel therapeutic agents and functional materials.

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound. Tailored for researchers, scientists, and drug development professionals, this document aims to deliver not only procedural details but also the underlying scientific rationale, empowering users to effectively leverage this potent synthon in their research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in the laboratory. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 445468-63-3 | [Synblock][1] |

| Molecular Formula | C₇H₄BrN | [Synblock][1] |

| Molecular Weight | 182.02 g/mol | [Synblock][1] |

| Appearance | White to light yellow solid | [ChemScene][2] |

| Melting Point | Not explicitly reported; likely a low-melting solid | |

| Boiling Point | Not reported | [Synblock][1] |

| Solubility | Soluble in common organic solvents such as DMSO, PEG300, and corn oil.[3] | [MCE][3] |

| Storage Conditions | Store in a dry, sealed place under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [Synblock][1] |

| Predicted LogP | 1.8254 | [ChemScene][2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [ChemScene][2] |

Expert Insight: The predicted LogP value suggests moderate lipophilicity, which is often a desirable trait in drug candidates, influencing membrane permeability and solubility. The specified storage conditions are critical to prevent degradation, particularly of the reactive terminal alkyne, which can be susceptible to oxidation and polymerization.

Synthesis of this compound

The most logical and widely applicable synthetic route to this compound involves a two-step sequence commencing with the commercially available 2,6-dibromopyridine. This strategy hinges on a selective mono-Sonogashira coupling, followed by the deprotection of the alkyne.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Step 1: Selective Mono-Sonogashira Coupling of 2,6-Dibromopyridine

The cornerstone of this synthesis is the selective reaction at one of the two bromo positions on the pyridine ring. The Sonogashira coupling is an exemplary cross-coupling reaction for this purpose, given its high efficiency and functional group tolerance.[4] The use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), is crucial to prevent the undesired homocoupling of the terminal alkyne and to facilitate purification. The selectivity for mono-alkynylation is achieved by carefully controlling the stoichiometry of the reagents.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

-

Solvent and Reagents Addition: Add anhydrous and degassed triethylamine (Et₃N, 2-3 eq) as both the base and solvent (or a co-solvent like THF). To this stirred suspension, add trimethylsilylacetylene (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 2-bromo-6-((trimethylsilyl)ethynyl)pyridine, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Deprotection of the Silyl Group

The removal of the trimethylsilyl (TMS) protecting group is a straightforward process, typically achieved under mild basic or fluoride-mediated conditions.[5]

Experimental Protocol (Fluoride-mediated):

-

Reaction Setup: Dissolve the purified 2-bromo-6-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise to the stirred solution at 0 °C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product as a solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Publicly available spectral data provides insight into the chemical environment of the protons and carbons in the molecule.[3]

¹H NMR (Predicted Chemical Shifts in CDCl₃):

-

Pyridine Protons (H-3, H-4, H-5): A complex multiplet pattern is expected in the aromatic region (δ 7.2-7.8 ppm). The electron-withdrawing nature of the bromine and the ethynyl group, along with the nitrogen atom, will deshield these protons.

-

Alkynyl Proton (≡C-H): A sharp singlet is anticipated around δ 3.1 ppm.

¹³C NMR (Predicted Chemical Shifts in CDCl₃):

-

Pyridyl Carbons: Six distinct signals are expected for the pyridine ring carbons, with the carbon bearing the bromine (C-2) being significantly downfield (δ ~142 ppm) and the carbon attached to the ethynyl group (C-6) also deshielded.

-

Alkynyl Carbons: Two signals corresponding to the sp-hybridized carbons of the alkyne will be present (δ ~75-85 ppm).

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its bromo and ethynyl functionalities.

Sonogashira Cross-Coupling Reactions

The terminal alkyne of this compound can readily participate in a second Sonogashira coupling reaction with a variety of aryl or vinyl halides. This allows for the sequential and controlled introduction of different substituents onto the pyridine core.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-ethynylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromo-6-ethynylpyridine is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its bifunctional nature that allows for diverse synthetic transformations. Its utility in drug development, particularly in the synthesis of complex molecular architectures, necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound. This technical guide offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By integrating theoretical principles with field-proven insights, this document serves as an essential resource for researchers, enabling confident structural verification and paving the way for its effective application in complex synthetic pathways.

Introduction: The Synthetic Versatility of this compound

Pyridine derivatives are a cornerstone of modern pharmaceutical research, with the pyridine scaffold present in a multitude of approved drugs.[1] The strategic placement of functional groups on the pyridine ring allows for precise control over a molecule's physicochemical properties and biological activity. This compound presents two distinct and synthetically versatile handles: a bromine atom and an ethynyl group. The bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino substituents.[2] Concurrently, the terminal alkyne is a gateway for "click" chemistry, further derivatization, or participation in metal-catalyzed coupling reactions. This dual functionality makes it an attractive starting material for the construction of complex, polycyclic, and novel molecular frameworks.

Accurate and unambiguous characterization of this compound is the critical first step in any synthetic campaign. This guide provides a detailed exposition of the key spectroscopic signatures that define this molecule.

Molecular Structure and Spectroscopic Correlation

The spectroscopic data of this compound is a direct reflection of its molecular structure. Understanding the interplay between the pyridine ring, the bromine substituent, and the ethynyl group is crucial for interpreting the spectral data. The following diagram illustrates the key structural features and their anticipated influence on the spectroscopic output.

Caption: Correlation of the molecular structure of this compound with its key NMR, IR, and Mass Spectrometry features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the three protons on the pyridine ring and the single proton of the terminal alkyne.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Acquire the spectrum at room temperature using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.65 | t | ~7.8 | H-4 |

| ~7.50 | d | ~7.8 | H-3 |

| ~7.45 | d | ~7.8 | H-5 |

| ~3.10 | s | - | ≡C-H |

Interpretation and Causality:

-

Pyridine Ring Protons (H-3, H-4, H-5): The protons on the pyridine ring typically appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atom and the bromine substituent deshield these protons. The H-4 proton is expected to be a triplet due to coupling with both H-3 and H-5. The H-3 and H-5 protons will appear as doublets, coupling only with H-4. The exact chemical shifts can be influenced by the solvent. For comparison, the protons of 2-bromopyridine in CDCl₃ appear at δ 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), and 7.26-7.21 (m, 1H).[3]

-

Alkyne Proton (≡C-H): The terminal alkyne proton is typically a singlet and appears in a characteristic region around 2.5-3.5 ppm. Its relatively upfield shift compared to aromatic protons is due to the magnetic anisotropy of the carbon-carbon triple bond.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Record the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Parameters: Acquire the spectrum with broadband proton decoupling. Chemical shifts are reported in ppm relative to TMS.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~142.5 | C-2 |

| ~141.0 | C-6 |

| ~139.5 | C-4 |

| ~129.0 | C-3 |

| ~124.0 | C-5 |

| ~82.0 | -C≡CH |

| ~78.0 | -C≡CH |

Interpretation and Causality:

-

Pyridine Ring Carbons: The carbons of the pyridine ring typically resonate between 120 and 150 ppm. The C-2 and C-6 carbons, being directly attached to the electronegative nitrogen and the bromine/ethynyl substituents, are expected to be the most downfield.[4] The C-4 carbon will also be downfield, while C-3 and C-5 will be further upfield. For reference, the carbons of 2-bromopyridine in CDCl₃ appear at δ 150.3, 142.4, 138.6, 128.4, and 122.8 ppm.[3]

-

Alkyne Carbons: The sp-hybridized carbons of the alkyne group typically appear in the range of 65-90 ppm.[5] The carbon attached to the pyridine ring will be slightly more deshielded than the terminal carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer is used.

-

Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Med | ≡C-H stretch |

| ~2110 | Sharp, Med | C≡C stretch (alkyne) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1450 | Med-Strong | C=C and C=N ring stretching |

Interpretation and Causality:

-

≡C-H Stretch: The sharp band around 3300 cm⁻¹ is highly characteristic of the stretching vibration of a hydrogen atom attached to a terminal alkyne.[6]

-

C≡C Stretch: The absorption around 2110 cm⁻¹ is due to the stretching of the carbon-carbon triple bond. This peak is often of medium intensity and is a key diagnostic for the presence of an alkyne. For a related compound, a C≡C stretch was observed at 2215 cm⁻¹.[6]

-

Aromatic C-H Stretch: The absorptions above 3000 cm⁻¹ are typical for C-H stretching vibrations in aromatic systems.

-

Pyridine Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The molecular weight of this compound is 182.02 g/mol .[7] Due to the presence of bromine, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 181 and 183, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Pathways: Under EI conditions, the molecular ion can fragment. Common fragmentation pathways include the loss of the bromine atom, the ethynyl group, or HCN from the pyridine ring.

Caption: Plausible fragmentation pathways for this compound in an EI mass spectrum.

Conclusion

The spectroscopic characterization of this compound is a straightforward process that yields a unique and identifiable set of data. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of the key alkyne and pyridine functional groups. Mass spectrometry unequivocally determines the molecular weight and reveals the presence of bromine through its characteristic isotopic pattern. By understanding and applying the principles outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. CAS 445468-63-3 | this compound - Synblock [synblock.com]

Crystal structure analysis of 2-Bromo-6-ethynylpyridine

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-6-ethynylpyridine

This guide provides a comprehensive, in-depth exploration of the methodologies and rationale behind the complete crystal structure analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a self-validating and authoritative narrative. We will journey from chemical synthesis and crystal growth to advanced X-ray diffraction and computational analysis, presenting a holistic view of how a molecule's solid-state architecture is elucidated and understood.

Pyridine and its derivatives are cornerstone scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Their utility stems from their ability to engage in hydrogen bonding, act as ligands for metal ions, and serve as versatile synthetic intermediates.[3][4] The subject of our analysis, this compound, is a particularly compelling molecule for several reasons:

-

Synthetic Versatility : The bromine atom and the ethynyl (alkyne) group are highly reactive handles for synthetic modification via cross-coupling reactions (e.g., Sonogashira, Suzuki), allowing for the construction of complex molecular architectures.

-

Intermolecular Interaction Potential : The pyridine nitrogen acts as a hydrogen bond acceptor, the alkyne can participate in π-stacking and C-H···π interactions, and the bromine atom can engage in halogen bonding. Understanding how these competing interactions dictate the crystal packing is crucial for predicting solid-state properties like solubility and polymorphism.

-

Pharmacophore Element : This scaffold can be considered a key building block for novel therapeutics, where its defined three-dimensional structure is paramount for ligand-receptor interactions.[5]

This guide uses this compound as a model system to illustrate the critical workflow of structural analysis that underpins modern drug design and materials science.

Synthesis and High-Purity Crystallization

The prerequisite for any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality single crystals.[6] The quality of the crystal directly dictates the quality and resolution of the diffraction data.[7]

Proposed Synthesis Route

While various synthetic routes exist for pyridine derivatives, a robust and common method for introducing an ethynyl group is the Sonogashira coupling. A plausible synthesis for this compound would start from the more readily available 2,6-dibromopyridine.

Caption: Proposed Sonogashira coupling synthesis workflow.

Experimental Protocol: Recrystallization for Single Crystal Growth

Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[8][9] The goal is to create a supersaturated solution from which, upon slow cooling, nucleation and crystal growth occur in a highly ordered manner.

Causality Behind the Protocol: The choice of solvent is paramount; the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Slow cooling is critical to allow the molecules sufficient time to arrange themselves into a thermodynamically stable, well-ordered crystal lattice, minimizing defects and inclusions. Pyridine-containing compounds can sometimes be challenging to crystallize, and a systematic screening of solvents is often necessary.[10]

Step-by-Step Protocol:

-

Solvent Screening: In separate small test tubes, test the solubility of ~10 mg of crude this compound in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and upon heating. Identify a suitable solvent or solvent system. For this molecule, a hexane/ethyl acetate mixture is a promising candidate.

-

Dissolution: Place the bulk of the crude product (e.g., 100 mg) in an Erlenmeyer flask. Add the chosen solvent (e.g., hexane) dropwise while heating and stirring the solution on a hot plate until the solid just dissolves. Add a minimal amount of a more polar co-solvent (e.g., ethyl acetate) if needed to achieve full dissolution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. To promote even slower cooling, the flask can be placed within a larger beaker of hot water or in an insulated container.

-

Inducing Crystallization (if necessary): If no crystals form, gently scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites. Alternatively, introduce a seed crystal from a previous batch.

-

Maturation: Once crystals appear, allow the flask to stand at room temperature for several hours, followed by transfer to a refrigerator (2-8°C) to maximize the yield of crystals.[11]

-

Isolation and Drying: Isolate the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities. The crystals are then dried under a gentle stream of inert gas or in a desiccator.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.[14]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection and Structure Refinement

Causality Behind the Protocol: A single crystal acts as a three-dimensional diffraction grating for X-rays. By rotating the crystal and measuring the positions and intensities of the diffracted beams, we can mathematically reconstruct the electron density within the crystal's unit cell.[6] The refinement process involves adjusting the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

Step-by-Step Protocol:

-

Crystal Selection: Under a polarized light microscope, select a well-formed, transparent crystal with sharp edges and no visible defects. A suitable size is typically 0.1-0.3 mm in all dimensions.

-

Mounting: Affix the selected crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil.

-

Data Collection: Mount the fiber on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (e.g., 100 K) is typically used to minimize thermal vibrations and radiation damage. A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption.

-

Structure Solution: The "phase problem" is solved using computational methods. For small molecules like this, direct methods are typically successful in providing an initial electron density map.[6]

-

Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using a least-squares algorithm. Anisotropic thermal parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using metrics such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF). The final structural information is typically reported in a Crystallographic Information File (CIF).

Hypothetical Crystallographic Data

Since no public crystal structure exists for this compound, we present a table of realistic, hypothetical data that one might expect to obtain from a successful analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₄BrN[15] |

| Formula Weight | 182.02[16] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 5.987(2) |

| c (Å) | 13.456(5) |

| β (°) | 105.34(1) |

| Volume (ų) | 661.5(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.825 |

| Absorption Coefficient (mm⁻¹) | 6.54 |

| Temperature (K) | 100(2) |

| Reflections Collected / Unique | 5432 / 1521 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R1 = 0.029, wR2 = 0.075 |

| Goodness-of-Fit (GooF) on F² | 1.05 |

Advanced Computational Analysis: Deeper Insights

While SCXRD provides an accurate picture of the crystal structure, computational methods are essential for quantifying and understanding the non-covalent interactions that govern the observed packing arrangement.[17][18]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[19] The surface is generated by partitioning the crystal's electron density into regions associated with each molecule.[20]

Causality Behind the Protocol: By mapping properties like normalized contact distance (dnorm) onto the Hirshfeld surface, we can identify specific regions of close intermolecular contact.[21] Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, highlighting potential hydrogen bonds or other strong interactions. The 2D fingerprint plot decomposes these interactions, providing a quantitative percentage contribution of different contact types (e.g., H···H, C···H, Br···H).[22]

Caption: Workflow for Hirshfeld Surface and Interaction Analysis.

Protocol for Hirshfeld Analysis using CrystalExplorer:

-

Import Data: Open the refined CIF file in the CrystalExplorer software.[19]

-

Generate Surface: Select a central molecule and generate its Hirshfeld surface using a standard resolution.

-

Map dnorm: Map the dnorm property onto the surface to visualize close contacts. Red areas indicate strong interactions, blue areas indicate weaker/longer contacts, and white areas are contacts around the van der Waals separation.[22]

-

Generate Fingerprint Plot: Generate the 2D fingerprint plot, which is a scatter plot of the distance to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de).

-

Decompose Fingerprint: Decompose the plot to show the percentage contribution of specific atom-atom contacts (e.g., Br···H, N···H, C···H, C···C) to the overall surface. This quantifies the relative importance of different interactions in the crystal packing.

Density Functional Theory (DFT) Calculations

DFT calculations provide valuable electronic structure information, complementing the experimental geometric data from SCXRD.[23][24]

Causality Behind the Protocol: By performing a geometry optimization in the gas phase, we can assess the extent to which intermolecular forces in the crystal distort the molecule from its lowest-energy conformation. Mapping the electrostatic potential (ESP) onto the electron density surface reveals the electron-rich (negative) and electron-poor (positive) regions, which is key to understanding electrostatic interactions like hydrogen and halogen bonding.

Protocol for DFT Calculations:

-

Input Structure: Use the atomic coordinates from the refined CIF file as the starting geometry.

-

Computational Method: Perform calculations using a functional like B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G(d,p)).[23]

-

Geometry Optimization: First, perform a full geometry optimization in a vacuum to find the molecule's lowest energy conformation. Compare the resulting bond lengths and angles with the experimental crystal structure data to quantify the effects of crystal packing.

-

ESP Surface Calculation: Perform a single-point energy calculation on the optimized geometry to compute the molecular orbitals and the electrostatic potential.

-

Visualization: Visualize the ESP mapped onto the total electron density surface. Typically, red indicates negative potential (e.g., around the pyridine nitrogen), and blue indicates positive potential (e.g., around the acetylenic hydrogen and the σ-hole of the bromine atom).

Conclusion

The comprehensive analysis of this compound serves as a paradigm for modern structural science. This in-depth guide demonstrates that a complete understanding of a molecule's solid-state behavior requires a synergistic approach, integrating meticulous synthesis and crystallization with high-resolution experimental techniques and insightful computational analysis. The elucidation of the precise three-dimensional structure and the quantification of the intermolecular forces that direct crystal packing provide an invaluable foundation for rational drug design, polymorphism prediction, and the engineering of new materials with tailored properties. This holistic workflow empowers researchers to move from molecular concept to functional application with confidence and precision.

References

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 5. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. Tips & Tricks [chem.rochester.edu]

- 11. This compound CAS#: 445468-63-3 [chemicalbook.com]

- 12. rigaku.com [rigaku.com]

- 13. excillum.com [excillum.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. CAS 445468-63-3 | this compound - Synblock [synblock.com]

- 16. chemscene.com [chemscene.com]

- 17. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. crystalexplorer.net [crystalexplorer.net]

- 20. crystalexplorer.net [crystalexplorer.net]

- 21. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. bcc.bas.bg [bcc.bas.bg]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Bromo-6-ethynylpyridine (CAS 445468-63-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-6-ethynylpyridine, a versatile building block in modern organic and medicinal chemistry.

Core Compound Properties

This compound is a halogenated pyridine derivative featuring both a bromine atom and a terminal alkyne. This unique combination of functional groups makes it a highly valuable synthon for the construction of complex molecular architectures through various cross-coupling and functionalization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 445468-63-3 | [1] |

| Molecular Formula | C₇H₄BrN | [2] |

| Molecular Weight | 182.02 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | Pyridine, 2-bromo-6-ethynyl- | [2] |

| Appearance | Not specified, likely a solid | |

| Storage | Store in a dry, sealed place, recommended at 4°C. | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2,6-dibromopyridine. The key steps involve a Sonogashira coupling with a protected acetylene source, followed by deprotection.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic route to this compound from 2,6-dibromopyridine.

Experimental Protocol: Synthesis of this compound

This protocol is a composite of established procedures for Sonogashira coupling and desilylation.[3][4][5][6][7]

Step 1: Synthesis of 2-Bromo-6-((trimethylsilyl)ethynyl)pyridine (Sonogashira Coupling)

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-5 mol%).

-

Add a suitable solvent, such as anhydrous triethylamine or a mixture of toluene and triethylamine.

-

To the stirred solution, add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise.

-

Heat the reaction mixture to a temperature ranging from room temperature to 80 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 2-bromo-6-((trimethylsilyl)ethynyl)pyridine.

Step 2: Synthesis of this compound (Desilylation)

-

Dissolve the 2-bromo-6-((trimethylsilyl)ethynyl)pyridine (1 equivalent) obtained from the previous step in a suitable solvent, such as methanol or tetrahydrofuran (THF).

-

Add a desilylating agent. A mild base like potassium carbonate (K₂CO₃) in methanol is commonly used. Alternatively, a fluoride source such as tetrabutylammonium fluoride (TBAF) can be employed.

-

Stir the reaction mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the final product by column chromatography to yield pure this compound.

Spectral Data for Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Spectral Data of this compound

| Technique | Key Features |

| ¹H NMR | Aromatic protons in the pyridine ring and the acetylenic proton.[8] |

| ¹³C NMR | Carbons of the pyridine ring and the two sp-hybridized carbons of the alkyne.[9] |

| FT-IR | Characteristic C≡C and ≡C-H stretching vibrations of the terminal alkyne. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound.[8] |

Note: Specific chemical shifts and coupling constants can be found in the referenced literature.[8][9][10]

Reactivity and Applications

The dual functionality of this compound makes it a valuable precursor in various synthetic transformations.

Diagram 2: Reactivity of this compound

Caption: Key reaction pathways involving this compound.

Applications in Organic Synthesis

-

Cross-Coupling Reactions: The bromo substituent readily participates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, vinyl, and amino groups at the 2-position of the pyridine ring.

-

Synthesis of Heterocycles: The ethynyl group is a versatile handle for constructing various heterocyclic systems. For instance, it can undergo cycloaddition reactions or be used in annulation strategies to build fused-ring systems. A notable application is in the ruthenium-catalyzed synthesis of heteroarylated 2-pyridones.[11]

-

Ligand Synthesis: this compound serves as a precursor for the synthesis of novel ligands for transition metal complexes. These ligands can be utilized in catalysis and for the construction of supramolecular assemblies with unique photophysical or magnetic properties.[12]

Potential Applications in Medicinal Chemistry and Materials Science

-

Medicinal Chemistry: The pyridine scaffold is a common motif in many FDA-approved drugs.[13] The ability to functionalize both the 2- and 6-positions of the pyridine ring using this compound as a starting material makes it a valuable building block for the synthesis of novel drug candidates.

-

Materials Science: The rigid, linear nature of the ethynylpyridine unit makes it an attractive component for the construction of functional organic materials such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and conjugated polymers with potential applications in electronics, gas storage, and sensing.[14][]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

This information is based on similar compounds and should be confirmed with the specific Safety Data Sheet (SDS) from the supplier.[2]

Suppliers

This compound is available from various chemical suppliers. It is recommended to request a certificate of analysis (CoA) to ensure the purity and quality of the material.

Table 4: Selected Suppliers of this compound

| Supplier | Purity | Product Number |

| ChemScene | ≥97% | CS-0158553 |

| Synblock | NLT 98% | AB68980 |

| ChemicalBook | Varies | 445468-63-3 |

Availability and purity may vary. Please consult the respective supplier's website for the most current information.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 445468-63-3 | this compound - Synblock [synblock.com]

- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 5. mdpi.org [mdpi.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 8. This compound(445468-63-3) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. mdpi.com [mdpi.com]

- 12. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 13. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A better building block for creating new materials | Science Codex [sciencecodex.com]

Navigating the Stability of 2-Bromo-6-ethynylpyridine: A Technical Guide for Researchers

Introduction: Understanding the Molecule

2-Bromo-6-ethynylpyridine is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the orthogonal reactivity of the bromo- and ethynyl-substituents on the pyridine core. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, while the terminal alkyne is amenable to "click" chemistry, Sonogashira couplings, and other derivatizations. However, the very features that make this molecule a versatile synthon also contribute to its potential instability. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

Core Reactivity and Potential Degradation Pathways

The stability of this compound is intrinsically linked to the chemical nature of its constituent functional groups: the pyridine ring, the bromo-substituent, and the terminal ethynyl group. Understanding these will inform the rationale behind the recommended storage conditions.

The Ethynyl Group: A Locus of Reactivity

The terminal alkyne is the most reactive site on the molecule and a primary concern for long-term stability. The principal degradation pathway for terminal alkynes is oxidative homocoupling, often referred to as the Glaser coupling. This reaction involves the dimerization of two alkyne molecules to form a 1,3-diyne in the presence of a catalyst, typically a copper(I) salt, and an oxidant, such as oxygen.

-

Mechanism of Glaser Coupling: The reaction is initiated by the deprotonation of the terminal alkyne to form a copper(I) acetylide. This intermediate then undergoes oxidation, leading to the formation of a C-C bond between the two alkyne units.[1]

This process can be catalyzed by trace amounts of copper or other transition metals, which may be present as impurities in the sample or leach from storage containers or spatulas. The presence of atmospheric oxygen can then drive the catalytic cycle, leading to the formation of dimeric impurities.

The Bromo-Pyridine Core: General Stability Considerations

The 2-bromopyridine moiety is generally more stable than the ethynyl group. However, several potential degradation routes should be considered:

-

Hydrolysis: While aryl bromides are generally resistant to hydrolysis, under prolonged exposure to moisture, particularly at non-neutral pH, the C-Br bond can be cleaved to form the corresponding 2-hydroxypyridine derivative.

-

Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light.[2] This can lead to complex reaction pathways and the formation of colored impurities. While specific data for this compound is not available, it is a prudent measure to protect the compound from light.

-

Reaction with Strong Acids and Bases: The pyridine nitrogen is basic and will react with strong acids. Strong bases, on the other hand, can deprotonate the terminal alkyne, potentially initiating other reactions.

Recommended Storage Conditions: A Tabulated Summary

To mitigate the aforementioned degradation pathways, the following storage conditions are recommended. Adherence to these guidelines will help preserve the purity and reactivity of this compound.

| Parameter | Optimal Condition | Sub-Optimal Condition | Rationale and Potential Outcome |

| Temperature | 2-8°C (Refrigerated) | Room Temperature | Lower temperatures slow down the rate of all potential degradation reactions, including oxidative dimerization and hydrolysis. Storage at room temperature may lead to a gradual loss of purity. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Air | An inert atmosphere is crucial to prevent the oxidative Glaser coupling of the terminal alkyne, which is a primary degradation pathway.[1] Exposure to air, especially in the presence of catalytic metals, will lead to the formation of diyne impurities. |

| Light | Protection from Light (Amber Vial) | Exposure to Light | Pyridine derivatives can be light-sensitive, leading to photodegradation.[2] Storing in the dark prevents the formation of light-induced impurities. |

| Moisture | Dry/Desiccated | Humid Conditions | Minimizing moisture content prevents potential hydrolysis of the bromo-substituent and can also reduce the activity of certain catalytic impurities. |

| Container | Tightly Sealed Glass Vial (Amber) | Loosely Capped or Plastic Container | A tightly sealed container prevents exposure to atmospheric oxygen and moisture. Glass is preferred to avoid potential leaching of plasticizers or other contaminants. Amber glass provides protection from light. |

| Incompatible Materials | Away from Strong Oxidizing Agents, Strong Acids, Strong Bases, and Transition Metal Salts (especially Copper) | Co-location with Reactive Chemicals | To prevent unintentional reactions. Contact with copper salts can catalyze the rapid dimerization of the ethynyl group.[1] |

Experimental Protocols for Storage and Handling

Adherence to strict protocols is essential for maintaining the integrity of this compound.

Short-Term Storage (In-Use, < 1 month)

-

Container: Keep the compound in its original amber glass vial.

-

Atmosphere: After each use, flush the headspace of the vial with a gentle stream of an inert gas (argon or nitrogen) before tightly sealing the cap.

-

Temperature: Store the vial in a refrigerator at 2-8°C.

-

Handling: Use clean, dry spatulas and glassware. Avoid using metal spatulas that may contain copper.

-

Environment: Conduct all manipulations in a well-ventilated fume hood, away from direct sunlight.

Long-Term Storage (> 1 month)

-

Aliquotting: For larger quantities, it is advisable to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Inert Atmosphere Packaging:

-

Place the desired amount of this compound into a clean, dry amber glass vial.

-

Place the uncapped vial inside a larger container or a vacuum desiccator.

-

Evacuate the container and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

-

While under a positive pressure of inert gas, tightly cap the vial.

-

-

Sealing: For critical applications, further seal the cap with Parafilm® or a similar laboratory film to provide an additional barrier against atmospheric intrusion.

-

Temperature: Store the sealed vials in a refrigerator at 2-8°C.

-

Labeling: Clearly label each vial with the compound name, date of storage, and any other relevant information.

Visualizing Degradation and Storage Logic

The following diagrams illustrate the primary degradation pathway and the decision-making process for proper storage.

Caption: Glaser Coupling: A Key Degradation Pathway.

Caption: Decision Workflow for Proper Storage.

Conclusion: Ensuring Experimental Success

This compound is a powerful synthetic tool, but its utility is contingent upon its purity. The terminal ethynyl group, while synthetically valuable, is susceptible to oxidative dimerization, a degradation pathway that can be effectively mitigated by adhering to proper storage and handling procedures. By storing the compound at refrigerated temperatures under an inert atmosphere and protected from light, researchers can ensure its stability and, consequently, the reliability and reproducibility of their experimental results.

References

A Technical Guide to the Computational Analysis of Electron Density in 2-Bromo-6-ethynylpyridine

Introduction: Unveiling the Electronic Landscape for Drug Discovery

In the landscape of modern medicinal chemistry, understanding the intricate electronic structure of small molecules is paramount to predicting their reactivity, intermolecular interactions, and ultimately, their pharmacological activity. 2-Bromo-6-ethynylpyridine is a heterocycle of significant interest, serving as a versatile scaffold in the synthesis of novel therapeutic agents. The presence of a bromine atom, an ethynyl group, and the pyridine nitrogen atom imparts a unique electronic character to the molecule, influencing its potential as a ligand, its metabolic stability, and its capacity for various chemical transformations.

This in-depth technical guide provides a comprehensive framework for the computational investigation of the electron density distribution in this compound. We will move beyond a mere recitation of methods, offering a rationale for the selection of specific computational strategies and a detailed, step-by-step protocol for their implementation. This whitepaper is designed for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to gain a deeper understanding of the electronic properties of this important molecular entity.

The pyridine ring, an aromatic heterocycle, is characterized by a conjugated system of six π electrons. However, the electronegative nitrogen atom introduces a significant perturbation to the electron density distribution compared to benzene, leading to a net dipole moment and a general decrease in electron density on the ring carbons.[1] This makes the pyridine ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while electrophilic substitution is generally disfavored and tends to occur at the 3-position.[2] The substituents at the 2- and 6-positions of this compound further modulate this electronic landscape, influencing the molecule's overall reactivity and interaction profile.

Theoretical Framework: A Multi-faceted Approach to Electron Density Analysis

A singular method for quantifying electron distribution is often insufficient to capture the nuanced electronic features of a molecule. Therefore, this guide advocates for a multi-pronged approach, employing a suite of well-established computational techniques. The combination of these methods provides a more holistic and self-validating picture of the electron density in this compound.

At the heart of our investigation lies Density Functional Theory (DFT) , a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has proven to be a robust and efficient tool for calculating the electron density of organic molecules with a favorable balance of accuracy and computational cost.

From the DFT-calculated electron density, we will derive atomic charges and bonding characteristics using three distinct but complementary population analysis methods:

-

Mulliken Population Analysis: A straightforward and historically significant method that partitions the total electron population among the atoms in a molecule.[3] While computationally inexpensive, it is known to be highly sensitive to the choice of basis set and can sometimes produce unphysical results.[4] Its inclusion here serves as a baseline and for comparison with more sophisticated methods.

-

Natural Bond Orbital (NBO) Analysis: This method transforms the complex, delocalized molecular orbitals into a set of localized "natural" orbitals that correspond to the intuitive Lewis structure representation of lone pairs and chemical bonds.[5][6] NBO analysis provides a more chemically intuitive and less basis-set-dependent description of charge distribution and bonding interactions.[4]

-

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM provides a rigorous and physically grounded definition of an atom within a molecule based on the topology of the electron density.[7] This method identifies critical points in the electron density to partition the molecule into atomic basins and to characterize the nature of chemical bonds.[8]

By comparing the results from these three methods, we can gain a more robust and reliable understanding of the electron distribution within this compound.

Computational Workflow: A Step-by-Step Protocol

The following section outlines the detailed experimental protocol for the computational analysis of this compound. This workflow is designed to be reproducible and is based on widely used and validated computational chemistry software and methods.

Diagram of the Computational Workflow

Caption: A schematic overview of the computational workflow for the electron density analysis of this compound.

Part 1: Molecular Structure Preparation

-

Construct the Molecule: Using a molecular builder such as GaussView or Avogadro, construct the 2D structure of this compound.

-

Generate 3D Coordinates: Convert the 2D structure into an initial 3D geometry. A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting structure.

-

Save the Initial Geometry: Save the coordinates in a format compatible with the chosen quantum chemistry software (e.g., .gjf for Gaussian).

Part 2: Geometry Optimization and Frequency Calculation

The accuracy of the subsequent electron density analysis is critically dependent on a well-optimized molecular geometry.

-

Choice of DFT Functional and Basis Set:

-

Functional: The ωB97X-D functional is recommended. This range-separated hybrid functional with empirical dispersion correction provides a good balance of accuracy for a wide range of chemical systems, including those with non-covalent interactions.[1]

-

Basis Set: The def2-TZVP basis set is a suitable choice. This triple-zeta valence basis set with polarization functions offers a good compromise between accuracy and computational cost for molecules containing elements up to bromine.[8] For the bromine atom, it is advisable to use a basis set that includes effective core potentials (ECPs) to account for relativistic effects, which can be significant for heavier elements.[9]

-

-

Gaussian Input File for Optimization and Frequencies:

-

Execution and Verification:

-

Run the calculation using a quantum chemistry package like Gaussian.

-

Upon completion, verify that the geometry optimization has converged successfully.

-

Crucially, inspect the output of the frequency calculation to ensure that there are no imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Part 3: Electron Density and Population Analysis

Following successful geometry optimization, perform a single-point energy calculation using the optimized coordinates to obtain the desired population analyses.

-

Gaussian Input File for Population Analysis:

-

pop=(nbo,full) requests both the Natural Bond Orbital analysis and the full Mulliken population analysis.

-

geom=check guess=read instructs Gaussian to use the optimized geometry and wavefunction from the checkpoint file of the previous step.

-

$nbo bndidx $end is an NBO keyword to calculate the Wiberg bond indices.[10]

-

-

QTAIM Analysis:

-

To perform a QTAIM analysis, a wavefunction file (.wfx or .wfn) or a formatted checkpoint file (.fchk) is required from the single-point calculation. This can be generated by adding output=wfx to the route section of the Gaussian input file.

-

The generated wavefunction file is then used as input for a dedicated QTAIM software package, such as AIMAll.

-

Within the QTAIM software, perform a topological analysis of the electron density to identify bond critical points (BCPs) and calculate atomic properties.

-

Interpreting the Results: A Deeper Look into the Electronic Structure

The output from these calculations will provide a wealth of quantitative data. The following section details how to interpret this data to build a comprehensive picture of the electron density in this compound.

Atomic Charges: A Comparative Analysis

A key output of the population analyses is the partial atomic charge on each atom. It is crucial to compare the charges obtained from Mulliken, NBO, and QTAIM methods.

| Atom | Mulliken Charge (e) | NBO Charge (e) | QTAIM Charge (e) |

| N1 | Calculated Value | Calculated Value | Calculated Value |

| C2 (Br-substituted) | Calculated Value | Calculated Value | Calculated Value |

| C3 | Calculated Value | Calculated Value | Calculated Value |

| C4 | Calculated Value | Calculated Value | Calculated Value |

| C5 | Calculated Value | Calculated Value | Calculated Value |

| C6 (Ethynyl-subst.) | Calculated Value | Calculated Value | Calculated Value |

| Br7 | Calculated Value | Calculated Value | Calculated Value |

| C8 (Ethynyl) | Calculated Value | Calculated Value | Calculated Value |

| C9 (Ethynyl) | Calculated Value | Calculated Value | Calculated Value |

| H10 | Calculated Value | Calculated Value | Calculated Value |

| H11 | Calculated Value | Calculated Value | Calculated Value |

| H12 | Calculated Value | Calculated Value | Calculated Value |

| H13 (Ethynyl) | Calculated Value | Calculated Value | Calculated Value |

Analysis of Atomic Charges:

-

Nitrogen (N1): Expect a significant negative charge due to its high electronegativity and its role as a heteroatom in the aromatic ring.

-

Bromine (Br7): As an electronegative halogen, bromine will withdraw electron density, resulting in a negative partial charge.

-

Pyridine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C6) are expected to be more electron-deficient (less negative or more positive) compared to the other carbons in the ring due to the inductive effect of the nitrogen.[11]

-

Ethynyl Group: The sp-hybridized carbons of the ethynyl group will also influence the charge distribution.

Discrepancies between the charge models should be noted. NBO and QTAIM charges are generally considered more reliable and less dependent on the basis set than Mulliken charges.[12]

NBO Analysis: Delving into Bonding and Hybridization

The NBO analysis provides a detailed picture of the Lewis-like bonding structure.

-

Bond Orders: The Wiberg bond indices from the NBO analysis provide a measure of the bond order. This can be used to assess the degree of double or triple bond character.

-

Hybridization: NBO analysis will describe the hybridization of each atomic orbital involved in bonding. This is particularly insightful for understanding the geometry and reactivity of the molecule.

-

Donor-Acceptor Interactions: The second-order perturbation theory analysis within NBO can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. These interactions represent delocalization effects and can reveal important hyperconjugative or resonance interactions.[13]

QTAIM Analysis: The Topology of Electron Density

The QTAIM analysis provides a rigorous, physically meaningful description of bonding.

-

Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary and sufficient condition for the existence of a chemical bond.[8]

-

Electron Density at the BCP (ρ(r_c)): The value of the electron density at the BCP is correlated with the strength of the bond.

-

Laplacian of the Electron Density (∇²ρ(r_c)): The sign of the Laplacian at the BCP can be used to classify the nature of the interaction. A negative value is indicative of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.

Conclusion: From Electron Density to Chemical Insight

The computational study of the electron density of this compound, as outlined in this guide, provides a powerful avenue for understanding its fundamental chemical properties. By employing a combination of DFT calculations with Mulliken, NBO, and QTAIM analyses, researchers can gain a detailed and robust picture of charge distribution, bonding, and reactivity. This knowledge is invaluable in the rational design of new molecules for drug discovery, enabling the prediction of intermolecular interactions with biological targets and the optimization of pharmacokinetic and pharmacodynamic properties. The methodologies described herein represent a state-of-the-art approach to in silico molecular characterization, empowering scientists to make more informed decisions in the complex process of drug development.

References

- 1. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. NBO [cup.uni-muenchen.de]

- 6. legacy.batistalab.com [legacy.batistalab.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. joaquinbarroso.com [joaquinbarroso.com]

- 11. imperial.ac.uk [imperial.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

A Technical Guide to the Reactivity Profile of the Ethynyl Group in 2-Bromo-6-ethynylpyridine

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity profile of the terminal ethynyl group in 2-Bromo-6-ethynylpyridine, a versatile bifunctional building block in medicinal chemistry and materials science. The document delves into the primary reaction pathways of the alkyne moiety, including metal-catalyzed cross-coupling, cycloaddition reactions, and nucleophilic additions. By elucidating the underlying mechanisms and providing field-proven experimental protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable scaffold. The interplay between the reactivity of the ethynyl group and the bromo substituent is also discussed, offering insights into selective functionalization strategies.

Introduction: The Strategic Importance of this compound

This compound is a heteroaromatic compound featuring two key functional groups: a nucleophilic and catalytically activatable pyridine ring, a reactive bromo substituent amenable to various cross-coupling reactions, and a terminal ethynyl group that serves as a versatile handle for molecular elaboration. This unique combination of functionalities makes it a highly sought-after building block for the synthesis of complex molecular architectures, including pharmaceuticals, functional materials, and chemical probes. Understanding the distinct reactivity of the ethynyl group is paramount for its strategic deployment in synthetic campaigns. This guide will focus on the three major classes of reactions involving the alkyne: Sonogashira cross-coupling, azide-alkyne cycloadditions (Click Chemistry), and nucleophilic additions.

Palladium-Catalyzed Sonogashira Cross-Coupling: Forging New Carbon-Carbon Bonds

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] In the context of this compound, the ethynyl group readily participates in this transformation, coupling with a wide array of halogenated partners.

Mechanistic Rationale and Causality of Experimental Choices

The Sonogashira coupling typically employs a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[1] The reaction proceeds through two interconnected catalytic cycles.

-

The Palladium Cycle: A Pd(0) species undergoes oxidative addition to the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

-

The Copper Cycle: The terminal alkyne is deprotonated by a base, and the resulting acetylide reacts with a Cu(I) salt to form a copper acetylide.

-

Transmetalation: The copper acetylide then transfers the acetylide moiety to the Pd(II) complex, regenerating the Cu(I) catalyst.

-